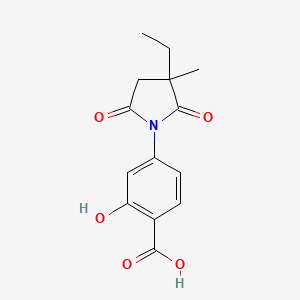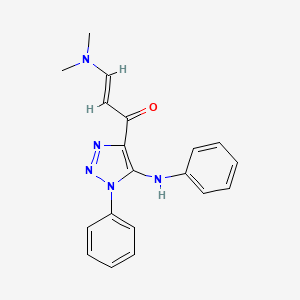
4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is commonly prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. Etodolac is a member of the pyrrolizine carboxylic acid group of NSAIDs, and it works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
作用机制
4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid is a selective inhibitor of COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus, which is responsible for regulating body temperature. 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid has been shown to have analgesic effects by inhibiting the production of prostaglandins in the spinal cord, which is responsible for transmitting pain signals.
实验室实验的优点和局限性
The advantages of using 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid in lab experiments include its well-established mechanism of action, its selectivity for COX-2, and its ability to reduce inflammation and pain. However, there are also limitations to using 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid in lab experiments. These include its potential for toxicity, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid. One area of research is the development of new formulations of 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid that are more soluble in aqueous solutions, which would make it easier to administer in lab experiments. Another area of research is the development of new derivatives of 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid that have improved selectivity for COX-2 and reduced toxicity. Finally, there is ongoing research on the potential use of 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
合成方法
The synthesis of 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid involves the reaction of 2-hydroxybenzoic acid with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethyl chloroformate to form the pyrrolizine ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.
科学研究应用
4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and gout. 4-(3-ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-3-14(2)7-11(17)15(13(14)20)8-4-5-9(12(18)19)10(16)6-8/h4-6,16H,3,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXSOTGKAHNBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(allylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5381813.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![2-[2-(3-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5381842.png)

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)
![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)
![methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5381879.png)
![3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide](/img/structure/B5381902.png)
![5-methyl-N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5381916.png)